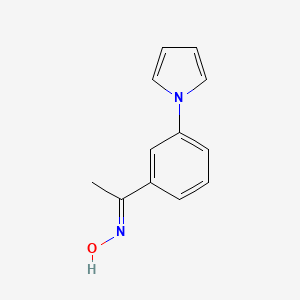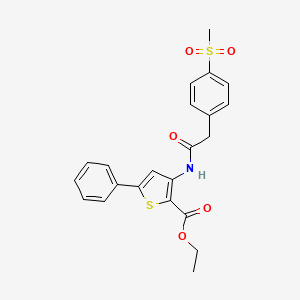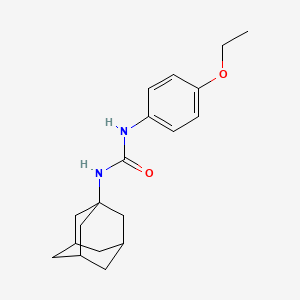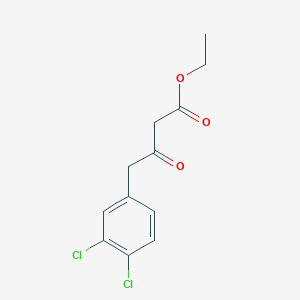
1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound that has the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol. This compound is also known as Pyr-ethanone oxime and is synthesized through a specific method.
Aplicaciones Científicas De Investigación
Iron-Catalyzed Intramolecular Cyclization
A study by Zhang et al. (2015) demonstrated an efficient iron-catalyzed protocol for synthesizing substituted pyrrolo[1,2-a]quinoxalines from N-arylpyrrol-2-yl ethanone O-acetyl oximes. This process involves N-O bond cleavage and intramolecular directed C-H arylation reactions, highlighting the potential for constructing complex heterocyclic structures that could be useful in pharmaceuticals and materials science (Zhang et al., 2015).
Structural Studies and Hydrogen Bonding
Alcalde et al. (2008) reported on the synthesis and structural studies of oximes, including 1-aryl-2-aryl(3-pyridyl)ethanones and their ketoximes. X-ray diffraction and NMR spectroscopy revealed significant hydrogen bonding networks, illustrating the potential of such compounds in studying non-covalent interactions and designing materials with specific supramolecular architectures (Alcalde et al., 2008).
Potentiometric Study of Metal Complexation
Research by Shokrollahi and Haghighi (2012) focused on the complexation equilibria of oximes with transition and heavy metal ions. Their study highlights the analytical applications of oximes in detecting and quantifying metal ions, which is crucial for environmental monitoring and the development of sensors (Shokrollahi & Haghighi, 2012).
Supramolecular Chemistry and Material Science
Cai et al. (2020) synthesized and characterized 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, demonstrating its ability to form 2-D and 3-D supramolecular frameworks through hydrogen bonds and π-π stacking interactions. Such studies are essential for developing new materials with potential applications in nanotechnology and molecular electronics (Cai et al., 2020).
Propiedades
IUPAC Name |
N-[1-(3-pyrrol-1-ylphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10(13-15)11-5-4-6-12(9-11)14-7-2-3-8-14/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGZSGIGBYNFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264951 |
Source


|
| Record name | 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-38-5 |
Source


|
| Record name | 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-{[(3,4-Dimethylphenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythi olan-1-one](/img/structure/B2767166.png)


![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2767169.png)
![Ethyl 1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2767172.png)



![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2767178.png)


![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2767186.png)
